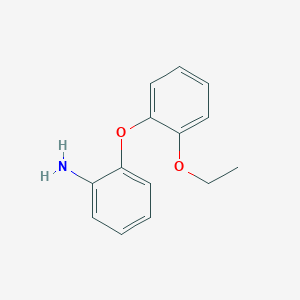

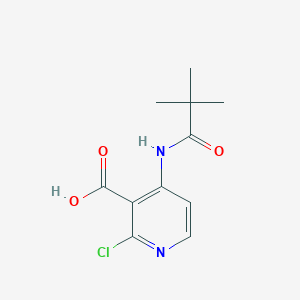

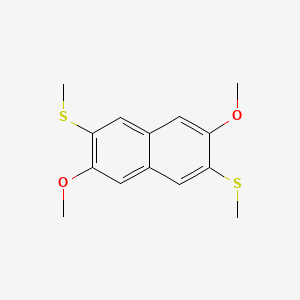

![molecular formula C13H18N2O2 B1328218 N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine CAS No. 1114597-69-1](/img/structure/B1328218.png)

N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine is a chemical compound that appears to be derived from indole structures and methoxy groups. While the specific compound is not directly mentioned in the provided papers, it can be inferred that it may have pharmacological properties due to the presence of the indole moiety, which is a common structure in many biologically active molecules.

Synthesis Analysis

The synthesis of N-methylamines can be achieved through the N-methylation of amines with methanol. This process can be facilitated at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation, as described in the first paper . This method is versatile and can accommodate various functional groups, which suggests that a similar approach might be applicable for synthesizing the N-methylated indole derivative .

Molecular Structure Analysis

The molecular structure of N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine would include an indole ring, which is a prevalent structure in many pharmacologically active compounds. The indole moiety is known for its diverse chemical reactivity and biological relevance. The methoxy groups attached to this structure could influence its electronic properties and potentially its biological activity.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including cycloadditions, as indicated by the second paper . Methanimines, which are structurally related to the compound, can participate in [2 + 2] cycloadditions with ketenes to form β-lactams. This suggests that the compound might also be amenable to similar reactions, depending on its precise structure and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine would likely be influenced by its functional groups. The presence of methoxy groups could affect its solubility, boiling point, and stability. The indole ring could contribute to its photophysical properties, such as UV absorption, which is often exploited in spectroscopic analysis. The third paper discusses the tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which could be relevant to the tautomeric forms and stability of the compound .

Applications De Recherche Scientifique

Biogenic Amines and Oxidative Stress Reduction

Melatonin, chemically known as N-acetyl-5-methoxytryptamine, and its metabolites play a crucial role in reducing oxidative stress by functioning as efficient scavengers of free radicals and related reactants. The antioxidant cascade of melatonin involves its by-products like cyclic 3-hydroxymelatonin and N1-acetyl-N2-formyl-5-methoxykynuramine, providing protection against molecular damage caused by reactive oxygen and nitrogen species. These protective effects extend to various organs, including the brain, where they offer defense against neurodegenerative conditions such as Parkinson's and Alzheimer's diseases (Reiter et al., 2008).

Nitrogen-Containing Compounds in Food and Health

The quality of meat products is often assessed using total volatile basic nitrogen (TVB-N) as an index of freshness. Amino and azo compounds, including TVB-N and methylated amines like trimethylamine (TMA), are used in various industries and are known to have health implications. For instance, TMA and its oxide form have been linked to noncommunicable diseases such as atherosclerosis and diabetes. Understanding the biochemical pathways of TVB-N formation and controlling its levels is crucial for both meat quality assessment and health considerations (Bekhit et al., 2021).

Amines in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines, dyes, and pesticides, which are resistant to conventional degradation. AOPs can significantly improve the treatment efficacy by mineralizing these recalcitrant compounds. Understanding the degradation mechanisms, especially the role of oxidants in attacking nitrogen atoms, is vital for developing efficient water treatment technologies (Bhat & Gogate, 2021).

Synthesis and Use of Weinreb Amides

Weinreb amides or N-methoxy-N-methylamides are prominent intermediates in organic synthesis, with a notable ability to transform carboxylic acids, acid chlorides, and esters into aldehydes or ketones efficiently. Their unique chemical properties enable the creation of stable ketones and prevent over-addition in nucleophilic addition reactions, which is crucial in complex organic syntheses (Khalid et al., 2020).

Indole Synthesis and Classification

Indole alkaloids have inspired numerous methodologies for indole synthesis due to their complex structures and biological significance. The review presents a classification framework for indole syntheses, focusing on the last bond formed in the five-membered indole ring. This framework aids in understanding the diverse synthetic approaches and encourages efficient and novel indole construction strategies (Taber & Tirunahari, 2011).

Propriétés

IUPAC Name |

2-methoxy-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-16-6-5-14-8-10-9-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,9,14-15H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPPSPYMRPRVTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CNC2=C1C=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

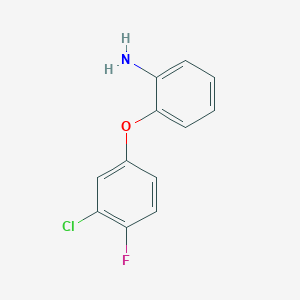

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

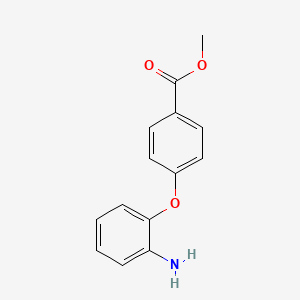

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

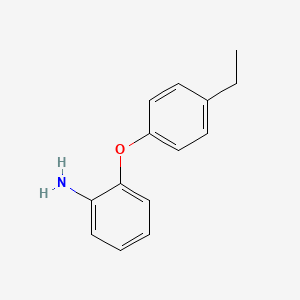

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)

![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)